N,N-Dipentylformamide: A Technical Guide to Structure, Properties, and Applications
N,N-Dipentylformamide: A Technical Guide to Structure, Properties, and Applications
[1]
Executive Summary
N,N-Dipentylformamide (CAS: 26598-27-6), often abbreviated as N,N-DPF or diamylformamide, is a high-boiling, polar aprotic solvent belonging to the dialkylformamide class.[1] While less ubiquitous than its lower homologues like Dimethylformamide (DMF) or Diethylformamide (DEF), N,N-dipentylformamide occupies a critical niche in industrial applications requiring low volatility, high lipophilicity, and specific solvating power for non-polar to moderately polar substrates.[1]
This guide provides a comprehensive technical analysis of N,N-dipentylformamide, focusing on its physicochemical properties, synthesis pathways, and its emerging role in enhanced oil recovery (EOR) microemulsions and specialized organic synthesis.[1]
Chemical Identity & Structure
The solvating characteristics of N,N-dipentylformamide are dictated by its amphiphilic structure: a polar formamide head group capable of hydrogen bond acceptance, flanked by two lipophilic pentyl chains.
Identification Data
| Parameter | Detail |
| Chemical Name | N,N-Dipentylformamide |
| Synonyms | N,N-Diamylformamide; Formamide, N,N-dipentyl- |
| CAS Number | 26598-27-6 |
| Molecular Formula | C₁₁H₂₃NO |
| Molecular Weight | 185.31 g/mol |
| SMILES | CCCCCN(C=O)CCCCC |
| InChI Key | OWHSZQHZBUQBRH-UHFFFAOYSA-N |
Structural Visualization
The molecule features a planar amide bond with restricted rotation, creating a distinct dipole moment. The pentyl chains provide significant steric bulk and hydrophobicity compared to DMF.
Figure 1: Structural decomposition of N,N-dipentylformamide highlighting the amphiphilic nature responsible for its surfactant-like properties.[1]
Physicochemical Properties
N,N-dipentylformamide is characterized by a significantly higher boiling point and lower density than DMF, making it suitable for high-temperature reactions where solvent loss must be minimized.[1]
| Property | Value / Range | Technical Context |
| Physical State | Clear, colorless to pale yellow liquid | Viscous liquid at room temperature.[1][2] |
| Boiling Point | > 250°C (Est.) | Experimental data indicates retention times 3x longer than tributylamine (BP 216°C) [1].[1] |
| Density | ~0.86 g/cm³ | Extrapolated from homologous series (DMF: 0.94, DEF: 0.91).[1] |
| Solubility | Organic solvents, Oils | Miscible with hydrocarbons, aromatics, and chlorinated solvents. Limited water solubility compared to DMF. |
| Flash Point | > 100°C (Closed Cup) | Classified as a combustible liquid, not highly flammable.[1] |
| Refractive Index | ~1.44 - 1.45 | Estimated based on amide series trends.[1] |
Expert Insight: The high boiling point renders N,N-dipentylformamide difficult to remove by standard rotary evaporation. Workflows involving this solvent typically require vacuum distillation (< 1 mmHg) or column chromatography for removal.[1]
Synthesis Methodologies
Synthesis of N,N-dipentylformamide is primarily achieved through N-formylation of dipentylamine.[1] Two primary pathways are utilized in research and industry.[2][3]
Pathway A: Direct Formylation (Conventional)
The reaction of dipentylamine with formic acid or methyl formate. This is the standard industrial route due to atom economy.
Pathway B: Catalytic CO₂ Fixation (Green Chemistry)
Recent advances utilize carbon dioxide (CO₂) as a C1 building block, reacting dipentylamine with CO₂ and a hydrosilane reducing agent (e.g., phenylsilane) over a heterogeneous catalyst.[1]
Figure 2: Synthetic pathways for N,N-dipentylformamide. Pathway B represents a sustainable approach utilizing CO₂ capture technology [2].
Applications in Research & Industry
Enhanced Oil Recovery (EOR) & Microemulsions
N,N-dipentylformamide is a key additive in formulating microemulsions for the oil and gas industry.[1] Its amphiphilic nature allows it to act as a co-solvent or surfactant synergist, significantly lowering the surface tension of aqueous treatment fluids.
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Mechanism: It partitions at the oil-water interface, reducing interfacial tension (IFT) and facilitating the mobilization of trapped hydrocarbons.[1]
-
Patent Usage: Cited in compositions for treating wellbores to increase production, specifically for its ability to stabilize terpene-based microemulsions [3].[1]
Specialized Solvent for Organic Synthesis
Unlike DMF, which can react with strong bases or nucleophiles at high temperatures, the bulky pentyl groups of N,N-dipentylformamide provide steric shielding, potentially modulating reactivity.
-
Dihydroxyacetone Synthesis: Used as a specific organic phase solvent in the catalytic condensation of formaldehyde, where its immiscibility with water aids in product separation [4].
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High-Temp Reactions: Suitable for reactions requiring temperatures >200°C where lower amides would boil off or decompose.[1]
Metal Extraction
Higher N,N-dialkylamides are investigated for the extraction of actinides (Uranium, Plutonium) and heavy metals from nitric acid solutions.[1] The "dipentyl" chain length offers a balance between solubility in the organic diluent and third-phase formation resistance.
Safety & Handling Protocol (Self-Validating System)
While specific SDS data is less common than for DMF, standard safety protocols for N,N-dialkylamides must be rigorously followed.[1]
Hazard Classification (Inferred):
-
Skin/Eye Irritant: Likely causes irritation upon contact.[4]
-
Reproductive Toxicity: Structural analog DMF is a known reprotoxin (May damage the unborn child). Treat N,N-dipentylformamide as a potential reproductive hazard.
Handling Protocol
-
Engineering Controls: Always handle in a chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to unknown permeation rates), safety goggles, and lab coat.
-
Spill Management: Absorb with inert material (sand/vermiculite).[1] Do not wash into drains.[5]
-
Decontamination: Wash equipment with ethanol or acetone, followed by soap and water.
Storage[1]
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Store in a cool, dry place away from strong oxidizing agents.
-
Keep container tightly closed to prevent moisture absorption (hygroscopic nature is lower than DMF but non-zero).
References
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Mechanisms of the Oxidation of Organic Amines. Defense Technical Information Center (DTIC). Analysis of oxidation products of tributylamine identifying N,N-dipentylformamide retention times.[1]
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Efficient DMF-assisted synthesis of formamides from amines using CO2. Journal of CO2 Utilization, 2024.[6] Describes catalytic synthesis pathways. [1][6]
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Methods and compositions for use in oil and/or gas wells comprising a terpene alcohol. US Patent 2019/0055458 A1. Lists N,N-dipentylformamide as a microemulsion additive.
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Preparation of dihydroxyacetone. US Patent 5410089A. Cites usage as a solvent in two-phase catalytic systems.[1]
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ChemicalBook / CAS Database. Entry for CAS 26598-27-6.[1] Confirmation of CAS and chemical identity.[2][7][8][9][10][1]
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